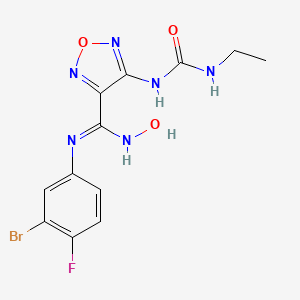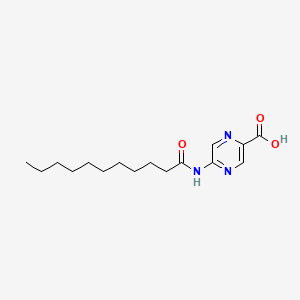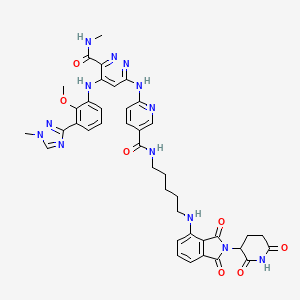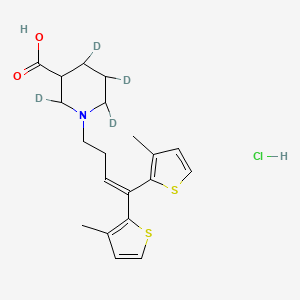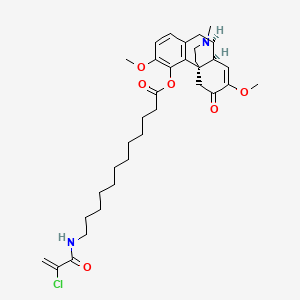
Anticancer agent 193
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 193: is a compound known for its ability to induce ferritinophagy, which ultimately triggers ferroptosis. Ferroptosis is a form of regulated cell death characterized by the accumulation of lipid reactive oxygen species and the release of ferrous ions. This compound has shown significant potential in promoting the death of colorectal cancer cells through an autophagy-dependent mechanism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 193 involves multiple steps, starting with the preparation of intermediate compounds. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced chemical reactors, purification techniques such as chromatography, and stringent quality control measures to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Anticancer agent 193 undergoes several types of chemical reactions, including:
Oxidation: The compound induces the production of lipid reactive oxygen species.
Reduction: It promotes the release of ferrous ions from ferritin.
Substitution: Specific functional groups in the compound may undergo substitution reactions under certain conditions.
Common Reagents and Conditions:
Oxidation: Typically involves the presence of oxygen or other oxidizing agents.
Reduction: Requires reducing agents or conditions that facilitate the release of ferrous ions.
Substitution: May involve nucleophiles or electrophiles depending on the specific reaction.
Major Products Formed: The major products formed from these reactions include lipid reactive oxygen species and ferrous ions, which are critical for the compound’s biological activity .
Applications De Recherche Scientifique
Anticancer agent 193 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ferritinophagy and ferroptosis mechanisms.
Biology: Investigated for its role in inducing cell death in cancer cells, particularly colorectal cancer cells.
Medicine: Explored as a potential therapeutic agent for the treatment of colorectal cancer and other types of cancer.
Mécanisme D'action
The mechanism of action of Anticancer agent 193 involves the induction of ferritinophagy, which leads to the release of ferrous ions and the production of lipid reactive oxygen species. These events trigger ferroptosis, a form of regulated cell death. The compound targets specific molecular pathways, including the LC3-NCOA4-FTH1 axis, to exert its effects .
Comparaison Avec Des Composés Similaires
- Piragliatin
- CM-10-18
- MK-0941 free base
- AMG-1694
- AZD1656
- Globalagliatin
- Palmitelaidic Acid
- AMG-3969
- RO-28-1675
- AR453588 hydrochloride
- PSN-GK1
- Cadisegliatin
- IHVR-11029
- PF-04991532
- GKA-71
- AZD1092
- Glucokinase activator 6
- Dorzagliatin (Standard)
- GKA50 quarterhydrate
- Glucokinase activator 3
- Nerigliatin
- PF-04279405
- Dorzagliatin
- AM-2394
- BMS-820132
Uniqueness: Anticancer agent 193 is unique due to its specific ability to induce ferritinophagy and trigger ferroptosis. This sets it apart from other compounds that may target different pathways or mechanisms of cell death. Its effectiveness in promoting the death of colorectal cancer cells through an autophagy-dependent mechanism further highlights its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C34H47ClN2O6 |
|---|---|
Poids moléculaire |
615.2 g/mol |
Nom IUPAC |
[(1R,9S,10S)-4,12-dimethoxy-17-methyl-13-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-3-yl] 12-(2-chloroprop-2-enoylamino)dodecanoate |
InChI |
InChI=1S/C34H47ClN2O6/c1-23(35)33(40)36-18-13-11-9-7-5-6-8-10-12-14-30(39)43-32-28(41-3)16-15-24-20-26-25-21-29(42-4)27(38)22-34(25,31(24)32)17-19-37(26)2/h15-16,21,25-26H,1,5-14,17-20,22H2,2-4H3,(H,36,40)/t25-,26+,34-/m1/s1 |
Clé InChI |
QCEQYXWLRRDGDP-NWDSAUNBSA-N |
SMILES isomérique |
CN1CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)OC(=O)CCCCCCCCCCCNC(=O)C(=C)Cl)OC |
SMILES canonique |
CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)OC(=O)CCCCCCCCCCCNC(=O)C(=C)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


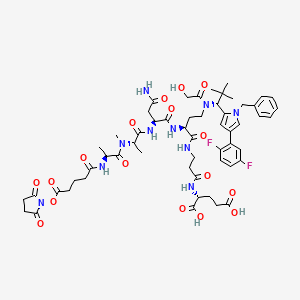
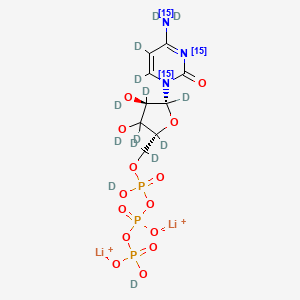

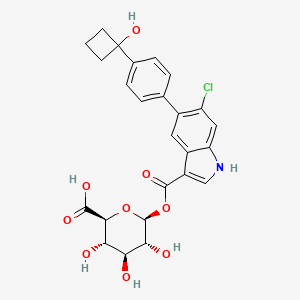
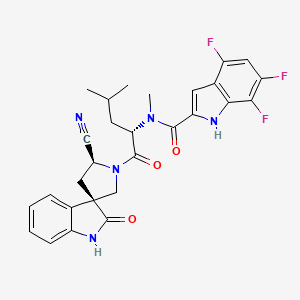
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate;azane](/img/structure/B12379581.png)

